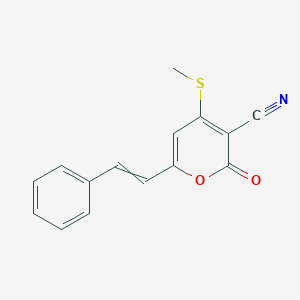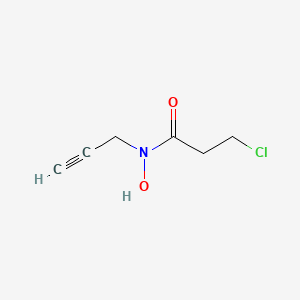
3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide is an organic compound with the molecular formula C6H8ClNO2 It is a derivative of propanamide, featuring a chloro group, a hydroxy group, and a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with N-hydroxy-N-(prop-2-yn-1-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 3-chloro-N-(prop-2-yn-1-yl)propanamide.
Reduction: The major product is N-hydroxy-N-(prop-2-yn-1-yl)propanamide.
Substitution: The major products depend on the nucleophile used, such as 3-azido-N-hydroxy-N-(prop-2-yn-1-yl)propanamide or 3-cyano-N-hydroxy-N-(prop-2-yn-1-yl)propanamide.
Aplicaciones Científicas De Investigación
3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with target molecules. The propynyl group can engage in π-π interactions or act as a reactive site for further chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-N-(2-propyn-1-yl)propanamide: Similar structure but lacks the hydroxy group.
N-Hydroxy-N-(prop-2-yn-1-yl)propanamide: Similar structure but lacks the chloro group.
3-Chloro-N-hydroxypropanamide: Similar structure but lacks the propynyl group.
Uniqueness
3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide is unique due to the presence of all three functional groups (chloro, hydroxy, and propynyl) in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
116445-16-0 |
|---|---|
Fórmula molecular |
C6H8ClNO2 |
Peso molecular |
161.58 g/mol |
Nombre IUPAC |
3-chloro-N-hydroxy-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C6H8ClNO2/c1-2-5-8(10)6(9)3-4-7/h1,10H,3-5H2 |
Clave InChI |
JPEXEKAWUHDQMO-UHFFFAOYSA-N |
SMILES canónico |
C#CCN(C(=O)CCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


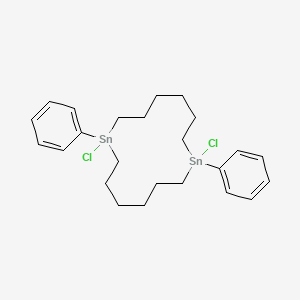

![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
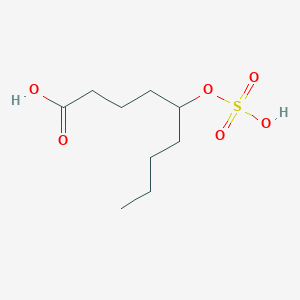
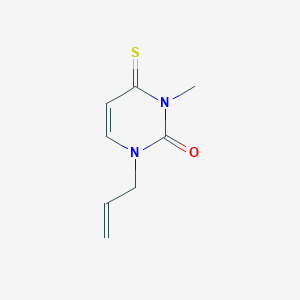
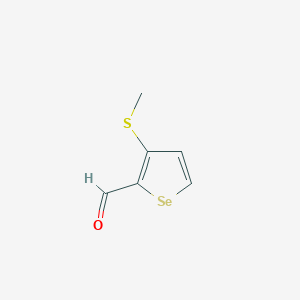
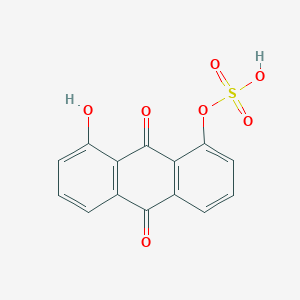

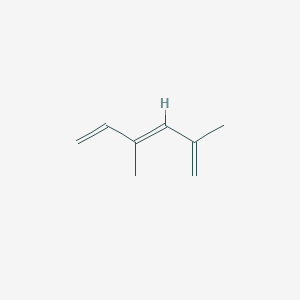
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)
